N-{[(4-chlorophenyl)carbamothioyl]amino}-2-(4-methylbenzenesulfonyl)acetamide
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Overview
Description
N-{[(4-chlorophenyl)carbamothioyl]amino}-2-(4-methylbenzenesulfonyl)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a chlorophenyl group, a carbamothioyl group, and a methylbenzenesulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-chlorophenyl)carbamothioyl]amino}-2-(4-methylbenzenesulfonyl)acetamide typically involves the reaction of 4-chlorophenyl isothiocyanate with 2-(4-methylbenzenesulfonyl)acetamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to facilitate the reaction. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-{[(4-chlorophenyl)carbamothioyl]amino}-2-(4-methylbenzenesulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-{[(4-chlorophenyl)carbamothioyl]amino}-2-(4-methylbenzenesulfonyl)acetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or proteins involved in cellular processes, leading to its observed biological effects. The compound’s structure allows it to bind to these targets with high affinity, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-Chlorophenyl)carbamothioyl]acetamide
- N-(4-chlorophenyl)-2-(pyridin-4-ylmethyl)amino]benzamide
- N-(4-cyano-3-trifluoromethylphenyl)-2-methacrylamide
Uniqueness
N-{[(4-chlorophenyl)carbamothioyl]amino}-2-(4-methylbenzenesulfonyl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[[2-(4-methylphenyl)sulfonylacetyl]amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O3S2/c1-11-2-8-14(9-3-11)25(22,23)10-15(21)19-20-16(24)18-13-6-4-12(17)5-7-13/h2-9H,10H2,1H3,(H,19,21)(H2,18,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDFKOJPZWCTUEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NNC(=S)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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